molecular formula C13H11I B6248206 4-iodo-3-methyl-1,1'-biphenyl CAS No. 3419-50-9

4-iodo-3-methyl-1,1'-biphenyl

Cat. No.: B6248206
CAS No.: 3419-50-9
M. Wt: 294.1
InChI Key:
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Description

4-Iodo-3-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure where one of the phenyl rings is substituted with an iodine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-iodo-3-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods:

Industrial production of 4-iodo-3-methyl-1,1’-biphenyl often involves scalable methods such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Substitution:

  • Oxidation:

      Reagents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Carried out under acidic or basic conditions.

      Products: Oxidized biphenyl derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

      Conditions: Carried out under mild to moderate conditions.

      Products: Reduced biphenyl derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, Lewis acids.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen, catalytic conditions.

Major Products:

  • Substituted biphenyl derivatives.
  • Oxidized biphenyl derivatives.
  • Reduced biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-iodo-3-methyl-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness:

4-Iodo-3-methyl-1,1’-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which confer distinct steric and electronic properties.

Properties

CAS No.

3419-50-9

Molecular Formula

C13H11I

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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